molecular formula C4H10O B3333525 2-(~13~C)Methyl(~13~C_3_)propan-2-ol CAS No. 1093099-09-2

2-(~13~C)Methyl(~13~C_3_)propan-2-ol

Cat. No.: B3333525
CAS No.: 1093099-09-2
M. Wt: 78.093 g/mol
InChI Key: DKGAVHZHDRPRBM-JCDJMFQYSA-N
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Description

2-(¹³C)Methyl(¹³C₃)propan-2-ol is a carbon-13 isotopically labeled derivative of 2-methylpropan-2-ol (tert-butanol). Its molecular structure features ¹³C isotopes at the methyl group and three additional carbon positions, making it valuable for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. The isotopic labeling enhances signal resolution in ¹³C NMR analyses, enabling precise tracking of molecular interactions and reaction pathways in chemical and biological systems . While the unlabeled parent compound, 2-methylpropan-2-ol, is widely used as a solvent and intermediate in organic synthesis, the ¹³C-labeled variant is primarily employed in advanced research applications requiring isotopic tracing .

Properties

IUPAC Name

2-(113C)methyl(1,2,3-13C3)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]([13CH3])([13CH3])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647767
Record name 2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Source EPA DSSTox
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Molecular Weight

78.093 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093099-09-2
Record name 2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1093099-09-2
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Chemical Reactions Analysis

2-(~13~C)Methyl(~13~C_3_)propan-2-ol undergoes several types of chemical reactions:

Mechanism of Action

Comparison with Similar Compounds

2-Methylpropan-2-ol (tert-Butanol)

  • Molecular Formula : C₄H₁₀O
  • Molecular Weight : 74.12 g/mol (unlabeled)
  • Key Properties : Boiling point: 82–83°C, density: 0.78 g/cm³, aqueous solubility: 9.1 g/100 mL .
  • Applications : Solvent, synthetic intermediate, and component in fuel additives.

The ¹³C-labeled variant shares these properties but exhibits distinct spectral characteristics. For example, in ¹³C NMR, the labeled carbons show sharp, isolated peaks, unlike the split signals observed in unlabeled compounds .

Propan-2-ol Derivatives with Functional Groups

describes four propan-2-ol derivatives with dibenzylamino and phenoxy substituents (compounds 8–11). Key differences include:

Compound Substituent Molecular Weight Melting Point Application
8 p-Tolyloxy 373.49 g/mol 55–57°C Synthetic intermediate
9 4-Isopropylphenoxy 401.55 g/mol 70–72°C Pharmacological studies
10 4-(tert-Butyl)phenoxy 429.61 g/mol 80–83°C Receptor-binding assays
11 4-Cyclohexylphenoxy 455.66 g/mol 113–115°C Bioactive compound design

These derivatives demonstrate how substituents alter physical properties (e.g., melting points) and biological activity. In contrast, 2-(¹³C)Methyl(¹³C₃)propan-2-ol lacks such functional groups, limiting its direct pharmacological use but making it indispensable in mechanistic studies.

Halogenated and Aromatic Derivatives

reports 2-(3-bromo-2,6-difluorophenyl)propan-2-ol, a halogenated analogue. Key distinctions:

  • Structural Feature : Aromatic ring with bromine and fluorine substituents.
  • Application : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.
  • Spectral Data : ¹H NMR shows coupling (J = 4 Hz) between ortho-fluorine and methyl groups, a feature absent in the ¹³C-labeled compound .

Esters of Propan-2-ol

highlights esters of propan-2-ol (e.g., propan-2-yl tetradecanoate), which differ significantly in applications:

Ester Type Application Key Property Change vs. 2-Methylpropan-2-ol
Fatty acid esters (biodiesel) Lower cloud/pour points by ~217°C Enhanced fluidity at low temperatures
Tetradecanoate esters Skin penetration enhancers Increased hydrophobicity
4-Chloro-2-methylphenoxyacetate Herbicide Introduction of phytotoxic functional group

These esters demonstrate how esterification expands utility in industrial and pharmaceutical contexts.

Isotopic vs. Non-Isotopic Compounds: Analytical Implications

  • Sensitivity in NMR : The ¹³C-labeled compound provides unambiguous detection in complex mixtures, whereas unlabeled analogues require indirect methods (e.g., ¹H-¹³C HSQC) for similar resolution .
  • Metabolic Studies: 2-(¹³C)Methyl(¹³C₃)propan-2-ol enables precise tracking of metabolic pathways, a capability absent in non-labeled tert-butanol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 13C-labeled 2-methylpropan-2-ol, and how do isotopic labels influence reaction optimization?

  • Methodological Answer : The synthesis of 13C-labeled 2-methylpropan-2-ol typically involves nucleophilic substitution or acid-catalyzed hydration of isotopically labeled precursors. For example, chlorination of 2-methylpropan-2-ol with HCl in the presence of ZnCl₂ (a Friedel-Crafts catalyst) can yield 2-chloro-2-methylpropane, which may be adapted for isotopic labeling by using 13C-enriched starting materials . Isotopic labeling may reduce reaction yields due to kinetic isotope effects, necessitating adjustments in catalyst loading or reaction time. Purification via fractional distillation (boiling point ~113–115°C for unlabeled analogs) should account for potential shifts in physical properties caused by isotopic substitution .

Q. What safety protocols are critical when handling 13C-labeled 2-methylpropan-2-ol in laboratory settings?

  • Methodological Answer : Adhere to GHS-compliant precautions: use fume hoods to avoid inhalation (H332), wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319), and store the compound at 2–8°C in airtight containers . Waste disposal requires segregation of isotopic waste to avoid environmental contamination, with incineration or professional waste management recommended .

Q. How can researchers confirm the structural integrity and isotopic purity of 13C-labeled 2-methylpropan-2-ol?

  • Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). The ¹³C NMR spectrum should exhibit distinct shifts for labeled carbons (e.g., ~69 ppm for the central carbon in unlabeled tert-butanol) . Isotopic purity can be quantified via isotope ratio mass spectrometry (IRMS), ensuring >99% ¹³C enrichment. Cross-validate with FT-IR to confirm functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How do isotopic labels in 2-(~13~C)Methyl(~13~C_3_)propan-2-ol impact its reactivity in SN1 vs. SN2 mechanisms?

  • Methodological Answer : The ¹³C-labeled carbons may slow reaction kinetics in SN1 mechanisms due to increased mass affecting carbocation stability. For example, in HBr reactions, tertiary alcohols like 2-methylpropan-2-ol typically undergo SN1 pathways; isotopic substitution could alter the rate-determining step (carbocation formation), measurable via kinetic isotope effect (KIE) studies . Contrast this with SN2 reactions (e.g., with labeled methyl groups), where steric hindrance dominates over isotopic effects.

Q. What strategies resolve contradictions in ¹³C NMR data when analyzing multi-labeled 2-methylpropan-2-ol in complex mixtures?

  • Methodological Answer : Use heteronuclear single-quantum coherence (HSQC) or distortionless enhancement by polarization transfer (DEPT) NMR to isolate signals from labeled carbons . For overlapping peaks, employ dynamic nuclear polarization (DNP) to enhance sensitivity or computational modeling (DFT calculations) to predict ¹³C shifts. Cross-reference with synthetic intermediates to identify isotopic scrambling or impurities .

Q. How can isotopic labeling optimize metabolic tracing studies using this compound in biological systems?

  • Methodological Answer : Design pulse-chase experiments to track ¹³C incorporation into downstream metabolites via LC-MS or magnetic resonance spectroscopy (MRS). For instance, in microbial systems, monitor ¹³C-labeled acetate or acetyl-CoA derivatives. Optimize cell permeability by derivatizing the alcohol into ester prodrugs, balancing solubility and isotopic stability .

Q. What role does the methyl group substitution pattern play in the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : The tertiary alcohol structure confers resistance to oxidation but increases susceptibility to acid-catalyzed dehydration. Under acidic conditions (e.g., H₂SO₄), 2-methylpropan-2-ol dehydrates to form 2-methylpropene, a process potentially slowed by ¹³C labeling due to KIE. In basic conditions, isotopic labeling minimally affects stability, as deprotonation is not rate-limiting .

Comparative and Structural Analysis

Q. How do structural analogs like 2-(6-Methylpyridin-2-yl)propan-2-ol differ in reactivity compared to 2-(~13~C)Methylpropan-2-ol?

  • Methodological Answer : Pyridine-substituted analogs exhibit enhanced hydrogen-bonding capacity and altered pKa values, influencing solubility and nucleophilicity. For example, the pyridinyl group in 2-(6-Methylpyridin-2-yl)propan-2-ol facilitates coordination with metal catalysts, unlike the non-aromatic 2-methylpropan-2-ol. Such differences necessitate tailored reaction conditions for cross-coupling or catalytic applications .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(~13~C)Methyl(~13~C_3_)propan-2-ol
Reactant of Route 2
2-(~13~C)Methyl(~13~C_3_)propan-2-ol

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